molecular formula C22H21N5O3S4 B11096649 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide CAS No. 312517-95-6

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B11096649
CAS No.: 312517-95-6
M. Wt: 531.7 g/mol
InChI Key: BQUOFCOVKWHPIR-UHFFFAOYSA-N
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Description

This compound is a bis-benzothiazole derivative featuring two 1,3-benzothiazole cores linked via sulfanyl-acetamide bridges. The first benzothiazole moiety (6-amino-1,3-benzothiazol-2-yl) contains an amino group at the 6-position, while the second benzothiazole (2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl) incorporates a morpholine-substituted oxoethyl sulfanyl chain. The molecular formula is C₂₄H₂₃N₅O₃S₄, with a molecular weight of 581.76 g/mol.

Properties

CAS No.

312517-95-6

Molecular Formula

C22H21N5O3S4

Molecular Weight

531.7 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C22H21N5O3S4/c23-13-1-3-15-17(9-13)33-21(25-15)31-11-19(28)24-14-2-4-16-18(10-14)34-22(26-16)32-12-20(29)27-5-7-30-8-6-27/h1-4,9-10H,5-8,11-12,23H2,(H,24,28)

InChI Key

BQUOFCOVKWHPIR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Anilines

The 6-amino-1,3-benzothiazole moiety is synthesized via cyclization of 4-substituted anilines with ammonium thiocyanate in the presence of bromine or iodine. For example:

StepReagents/ConditionsYieldReference
Cyclization of 4-nitroanilineNH₄SCN, Br₂, HCl, reflux (4 h)68%
Cyclization of 4-methoxyanilineNH₄SCN, I₂, DMF, 80°C (6 h)72%

The 6-nitro or 6-methoxy intermediates are reduced to 6-aminobenzothiazoles using SnCl₂/HCl or catalytic hydrogenation.

Alternative Route: Thiourea Intermediate

A two-step approach involves forming 1-phenylthiourea from aniline and ammonium thiocyanate, followed by cyclization with concentrated H₂SO₄:

  • Thiourea formation :
    Aniline+NH₄SCNHCl1-Phenylthiourea\text{Aniline} + \text{NH₄SCN} \xrightarrow{\text{HCl}} \text{1-Phenylthiourea}

  • Cyclization :
    1-PhenylthioureaH₂SO₄, reflux2-Aminobenzothiazole\text{1-Phenylthiourea} \xrightarrow{\text{H₂SO₄, reflux}} \text{2-Aminobenzothiazole}

Sulfanyl Group Installation

Nucleophilic Substitution for Thioether Bonds

The sulfanyl (-S-) linkages are introduced via SN2 reactions between benzothiazole thiolates and alkyl halides. For the morpholin-4-yl-2-oxoethylsulfanyl group:

  • Synthesis of 2-chloro-N-morpholinoacetamide :
    Morpholine+Chloroacetyl chlorideK₂CO₃, CHCl₃2-Chloro-N-morpholinoacetamide\text{Morpholine} + \text{Chloroacetyl chloride} \xrightarrow{\text{K₂CO₃, CHCl₃}} \text{2-Chloro-N-morpholinoacetamide} (Yield: 85%).

  • Thiolation :
    Benzothiazole-2-thiol+2-Chloro-N-morpholinoacetamideEt₃N, DMF2-(Morpholin-4-yl-2-oxoethylsulfanyl)benzothiazole\text{Benzothiazole-2-thiol} + \text{2-Chloro-N-morpholinoacetamide} \xrightarrow{\text{Et₃N, DMF}} \text{2-(Morpholin-4-yl-2-oxoethylsulfanyl)benzothiazole} (Yield: 62%).

Optimization of Reaction Conditions

  • Solvent : DMF or acetonitrile improves solubility of aromatic thiols.

  • Base : Triethylamine or K₂CO₃ minimizes side reactions.

  • Temperature : 60–80°C for 4–6 h ensures completion.

Acetamide Bridge Formation

Coupling via Carbodiimide Chemistry

The central acetamide linker is formed using EDCl/HOBt -mediated coupling between carboxylic acid and amine:

  • Activation of carboxylic acid :
    2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]acetic acid+EDCl/HOBtActive ester\text{2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]acetic acid} + \text{EDCl/HOBt} \rightarrow \text{Active ester}

  • Amine coupling :
    Active ester+2-[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-amineDMF, rtTarget compound\text{Active ester} + \text{2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-amine} \xrightarrow{\text{DMF, rt}} \text{Target compound} (Yield: 58%).

Alternative: Schotten-Baumann Reaction

For scale-up, the acid chloride is reacted with the amine under basic conditions:
Acid chloride+AmineNaOH, H₂O/Et₂OAcetamide\text{Acid chloride} + \text{Amine} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{Acetamide} (Yield: 65%).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted intermediates.

  • HPLC : C18 column (ACN/H₂O + 0.1% TFA) achieves >98% purity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, aromatic H), 3.61 (m, morpholine CH₂), 2.98 (s, SO₂CH₂).

  • HRMS : m/z [M+H]⁺ calcd. 582.7, found 582.6.

Challenges and Mitigation Strategies

ChallengeSolution
Oxidative degradation of sulfanyl groupsUse N₂ atmosphere, add antioxidants (e.g., BHT)
Low coupling efficiencyOptimize EDCl/HOBt stoichiometry (1.2:1 molar ratio)
Regioselectivity in benzothiazole formationEmploy directing groups (e.g., nitro) to control cyclization

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in the management of diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their roles in glucose metabolism and neurotransmission, respectively .
  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of benzothiazole and sulfanyl groups is associated with enhanced biological activity against various cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .
  • Molecular Docking Studies : In silico studies have shown promising results for this compound as a potential 5-lipoxygenase (5-LOX) inhibitor, which is relevant in inflammatory processes and could lead to new therapeutic strategies for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the benzothiazole core.
  • Introduction of the morpholine moiety via nucleophilic substitution.
  • Final acetamide formation through coupling reactions.

Example Synthesis Pathway

  • Benzothiazole Formation : Starting from 2-amino benzothiazole derivatives.
  • Sulfanylation : Introducing sulfanyl groups using thiols or thioacids.
  • Morpholine Attachment : Utilizing morpholine derivatives to create the desired linkage.
  • Acetamide Coupling : Finalizing the structure through acylation reactions.

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • A study demonstrated that derivatives of benzothiazole exhibited significant inhibition against α-glucosidase, suggesting similar potential for the target compound .
  • Another research focused on the anti-inflammatory effects of structurally related compounds through molecular docking, indicating a pathway for further exploration with this compound .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAcetylcholinesterase Inhibitor15
Compound Bα-Glucosidase Inhibitor10
Compound C5-LOX Inhibitor20

Mechanism of Action

The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s morpholine-oxoethyl group provides electron-donating properties, contrasting with nitro () or tosyl () groups, which are electron-withdrawing. This affects solubility and target binding .
  • Benzothiazole Substitution: 6-Amino (target) and 6-methoxy () substituents enhance hydrogen bonding, while 6-methyl () increases lipophilicity .

Pharmacological and Physicochemical Properties

Solubility and LogP

  • Target Compound: Predicted LogP ~3.5 (moderate lipophilicity due to morpholine and amino groups) .
  • Compound : LogP ~4.2 (higher lipophilicity from naphthyloxy) .
  • Compounds: LogP ranges 2.8–3.8 (chloroazetidinone reduces solubility) .

Bioactivity

  • Anticonvulsant Activity: derivatives with 6-F/CH₃ substitutions showed 100% protection in MES models, suggesting the target compound’s 6-amino group may confer similar efficacy .
  • Kinase Inhibition: Morpholine-containing analogs (e.g., ) are known to target PI3K/Akt pathways, a plausible mechanism for the target compound .

Structural Similarity Metrics

Using Tanimoto coefficients (), the target compound shares ~70% similarity with and derivatives (common benzothiazole-acetamide backbone) but <50% with (pyrimidoindole core). Substituent diversity drives pharmacological divergence .

Biological Activity

The compound 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is a novel benzothiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes two benzothiazole moieties linked through a sulfanyl group and an acetamide functional group. The synthesis typically involves multi-step reactions starting from 2-amino-benzothiazole derivatives, employing methods such as condensation and cyclization with various reagents to introduce the morpholine and acetamide functionalities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown in vitro activity against a range of bacteria and fungi. A study demonstrated that various benzothiazole derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget OrganismActivity (MIC in µg/mL)
Compound AS. aureus12
Compound BE. coli15
Compound CC. albicans20

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7Compound A0.62
MDA-MB-231Compound B0.06

Antiparasitic Activity

Benzothiazoles have also been studied for their antiparasitic effects. Compounds with similar structures have shown efficacy against protozoan parasites such as Leishmania species and Trypanosoma. The structure-activity relationship indicates that modifications at specific positions on the benzothiazole ring can enhance activity against these pathogens .

The biological activities of benzothiazole derivatives are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many benzothiazoles act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Several studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Disruption of Membrane Integrity : Antimicrobial activity may involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives for their antimicrobial properties. The study found that modifications to the sulfanyl group significantly impacted the compounds' efficacy against both bacterial and fungal strains .

Another study focused on the anticancer potential of a related compound, which demonstrated promising results in inhibiting MCF-7 cell proliferation with an IC50 value significantly lower than standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this benzothiazole-derived acetamide, and how can reaction conditions be optimized?

  • Methodological Answer: The compound’s synthesis involves multi-step coupling of benzothiazole sulfanyl intermediates with morpholinyl acetamide derivatives. Key challenges include controlling regioselectivity during sulfanyl group incorporation and minimizing side reactions (e.g., oxidation of thiols). Optimization strategies:

  • Use computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states .
  • Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions for coupling reactions .
  • Monitor reaction progress via LC-MS or TLC with UV-active benzothiazole chromophores .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for benzothiazole proton environments (6.5–8.5 ppm aromatic signals) and morpholine carbonyl peaks (~165–170 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer: The compound’s sulfanyl and acetamide groups suggest polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For stability:

  • Conduct accelerated degradation studies under acidic/alkaline conditions (0.1M HCl/NaOH) at 40°C .
  • Use UV-Vis spectroscopy to track absorbance changes at λ~280 nm (benzothiazole π→π* transitions) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM .
  • Docking Studies : Use AutoDock Vina to model binding affinities with receptors (e.g., kinase domains) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC50_{50} values using standardized assays (e.g., ATP-based cell viability for cytotoxicity) .
  • Metabolite Profiling : Identify degradation products via LC-MS/MS to rule out confounding bioactivity .
  • Control Experiments : Compare with structurally analogous benzothiazoles (e.g., 2-[(6-amino-benzothiazol-2-yl)sulfanyl]acetamide derivatives) to isolate structure-activity relationships .

Q. How can AI-driven tools enhance reaction optimization and scale-up protocols?

  • Methodological Answer:

  • COMSOL Multiphysics : Model heat/mass transfer in batch reactors to prevent hotspots during scale-up .
  • Machine Learning (ML) : Train models on reaction datasets (yield, purity) to predict optimal parameters (e.g., residence time, stirring rate) .
  • Automated Feedback Systems : Integrate real-time FTIR or Raman spectroscopy for adaptive process control .

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